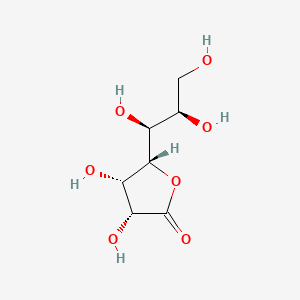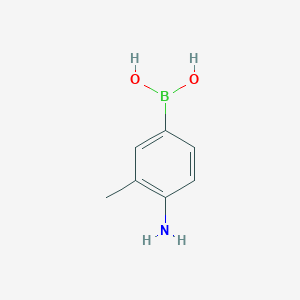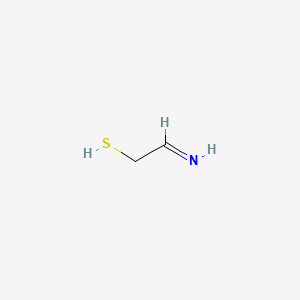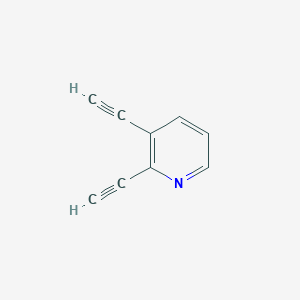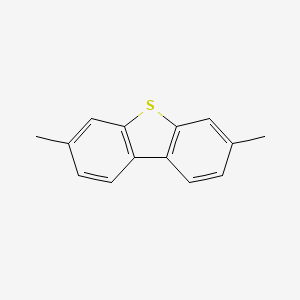
3,7-Dimethyldibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 3 and 7 positions. This compound is a derivative of dibenzothiophene and is known for its significance in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring by introducing sulfur into the biphenyl structure .
Another method involves the hydrothermal deposition of heteropoly compounds on aluminum oxide, which has shown higher activity for the hydrodesulfurization of dibenzothiophene compared to other methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the synthesis process. Catalysts such as cobalt and molybdenum supported on alumina are commonly used to facilitate the hydrodesulfurization process, which is crucial for removing sulfur from petroleum products .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: Aromatic substitution reactions can occur, particularly at positions para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Peroxides are commonly used as oxidizing agents.
Reduction: Lithium or butyllithium can be used as reducing agents.
Substitution: Electrophilic reagents such as sulfur dichloride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted dibenzothiophenes.
Applications De Recherche Scientifique
3,7-Dimethyldibenzothiophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,7-Dimethyldibenzothiophene involves its interaction with various molecular targets and pathways. In hydrodesulfurization, the compound undergoes catalytic reactions that break the sulfur-carbon bonds, leading to the formation of simpler hydrocarbons and the removal of sulfur . This process is facilitated by catalysts such as nickel phosphide, which enhance the efficiency of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound of 3,7-Dimethyldibenzothiophene, consisting of two benzene rings fused to a central thiophene ring.
4,6-Dimethyldibenzothiophene: Another derivative with methyl groups at the 4 and 6 positions, known for its refractory nature in hydrodesulfurization.
2,8-Dimethyldibenzothiophene: A derivative with methyl groups at the 2 and 8 positions, also studied for its desulfurization properties.
Uniqueness
This compound is unique due to its specific methyl group positioning, which influences its chemical reactivity and interactions with catalysts. This positioning makes it a valuable model compound for studying the mechanisms of hydrodesulfurization and other chemical processes .
Propriétés
Numéro CAS |
1136-85-2 |
|---|---|
Formule moléculaire |
C14H12S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
3,7-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3 |
Clé InChI |
ONJGEBKWOANHSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(S2)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)
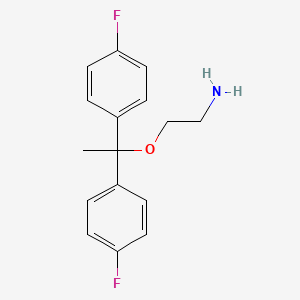

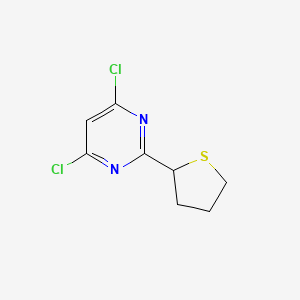
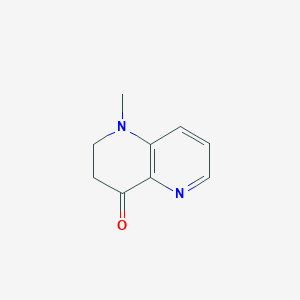
![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)

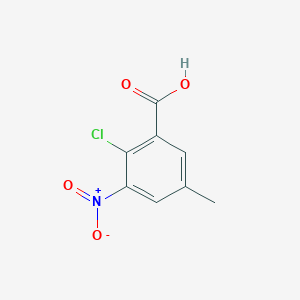
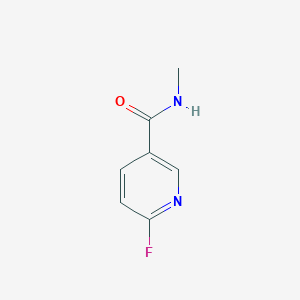
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
